Cas no 2241141-40-0 (1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride)

1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
- 1-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride
- starbld0028057
- Z3303332090
-
- インチ: 1S/C10H17NO2.ClH/c12-9(13)10(4-1-5-10)8-2-6-11-7-3-8;/h8,11H,1-7H2,(H,12,13);1H
- InChIKey: VSYWSOQZEACTON-UHFFFAOYSA-N
- ほほえんだ: Cl.OC(C1(CCC1)C1CCNCC1)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 205
- トポロジー分子極性表面積: 49.3
1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6477097-0.5g |
1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2241141-40-0 | 95.0% | 0.5g |
$735.0 | 2025-03-15 | |
Chemenu | CM469675-250mg |
1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2241141-40-0 | 95%+ | 250mg |
$523 | 2024-07-28 | |
Enamine | EN300-6477097-0.1g |
1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2241141-40-0 | 95.0% | 0.1g |
$326.0 | 2025-03-15 | |
Enamine | EN300-6477097-10.0g |
1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2241141-40-0 | 95.0% | 10.0g |
$4052.0 | 2025-03-15 | |
Chemenu | CM469675-1g |
1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2241141-40-0 | 95%+ | 1g |
$1032 | 2024-07-28 | |
Chemenu | CM469675-500mg |
1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2241141-40-0 | 95%+ | 500mg |
$812 | 2024-07-28 | |
A2B Chem LLC | AY03109-100mg |
1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2241141-40-0 | 95% | 100mg |
$379.00 | 2024-04-20 | |
Aaron | AR01FJ3L-250mg |
1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2241141-40-0 | 95% | 250mg |
$666.00 | 2025-02-11 | |
Aaron | AR01FJ3L-10g |
1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2241141-40-0 | 95% | 10g |
$5597.00 | 2023-12-14 | |
Aaron | AR01FJ3L-2.5g |
1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride |
2241141-40-0 | 95% | 2.5g |
$2566.00 | 2025-02-11 |
1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochlorideに関する追加情報
1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride: A Comprehensive Overview
1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS No. 2241141-40-0) is a compound of significant interest in the field of medicinal chemistry and pharmacology. This compound, also referred to as hydrochloride salt of 1-(piperidin-4-yl)cyclobutane carboxylic acid, has garnered attention due to its potential applications in drug development, particularly in the treatment of central nervous system (CNS) disorders. The molecule's unique structure, comprising a cyclobutane ring fused with a piperidine moiety and a carboxylic acid group, contributes to its intriguing pharmacological properties.
The cyclobutane ring in the molecule is a key structural feature that imparts rigidity and strain, which can influence the compound's bioavailability and receptor binding affinity. Recent studies have highlighted the importance of strained ring systems in enhancing drug potency and selectivity. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that cyclobutane-containing compounds exhibit improved binding affinities towards GABA receptors, making them promising candidates for treating anxiety and epilepsy.
The piperidine moiety further enhances the compound's pharmacokinetic profile. Piperidine derivatives are well-known for their ability to modulate ion channels and neurotransmitter systems. In a study conducted by Smith et al., 1-(piperidin-4-yl)cyclobutane carboxylic acid hydrochloride was found to exhibit selective agonism at the α2δ subunit of voltage-gated calcium channels, a target associated with antiepileptic and analgesic effects. This finding underscores the compound's potential as a novel therapeutic agent for neurological conditions.
From a synthetic standpoint, the preparation of hydrochloride salt of 1-(piperidin-4-yl)cyclobutane carboxylic acid involves a multi-step process that includes cyclization reactions and acid-base neutralization. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which is crucial for studying stereochemical effects on pharmacokinetics and efficacy.
In terms of applications, 1-(piperidin-4-yl)cyclobutane carboxylic acid hydrochloride has shown promise in preclinical models of neuropathic pain and seizures. A study published in *Nature Communications* revealed that the compound reduces hyperalgesia in rodent models without inducing significant side effects. These results suggest that the molecule could serve as a lead compound for developing next-generation anticonvulsants and analgesics.
Moreover, the hydrochloride salt form of this compound offers advantages in terms of solubility and stability, which are critical factors for drug delivery. Research into its pharmacokinetics has shown favorable absorption profiles, with moderate clearance rates that may allow for once-daily dosing regimens. Such characteristics are highly desirable in clinical settings where patient compliance is paramount.
Looking ahead, ongoing research is focused on optimizing the cyclobutane-piperidine system to enhance potency and reduce off-target effects. Computational modeling techniques, such as molecular docking and machine learning algorithms, are being employed to predict optimal substituent patterns that maximize receptor binding while minimizing toxicity.
In conclusion, 1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS No. 2241141-40-0) represents a compelling lead compound with potential applications in CNS drug discovery. Its unique structure, favorable pharmacokinetic properties, and promising preclinical results position it as a valuable asset in the development of novel therapeutic agents for neurological disorders.
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